molecular formula C25H26N4O2S2 B11622046 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622046
M. Wt: 478.6 g/mol
InChI Key: XTLYXTNGRNVAEK-MOSHPQCFSA-N
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Description

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a thiazolidine ring, a pyridopyrimidine core, and multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a butyl-substituted ketone under acidic conditions.

    Construction of the Pyridopyrimidine Core: This involves the cyclization of a precursor molecule containing pyridine and pyrimidine moieties. The reaction is usually carried out in the presence of a strong base such as sodium hydride.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

    Materials Science: Exploring its properties as a component in advanced materials such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to Enzymes: Inhibiting their activity by forming a stable complex.

    Interact with Receptors: Modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine ring structure.

    Pyridopyrimidines: Compounds with a similar pyridopyrimidine core.

Uniqueness

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its combination of functional groups and structural features, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-4-5-12-28-24(31)20(33-25(28)32)13-19-22(26-14-18-9-6-16(2)7-10-18)27-21-11-8-17(3)15-29(21)23(19)30/h6-11,13,15,26H,4-5,12,14H2,1-3H3/b20-13-

InChI Key

XTLYXTNGRNVAEK-MOSHPQCFSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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